molecular formula C21H17N3O4 B11564985 methyl 4-[(E)-{2-[(naphthalen-2-ylamino)(oxo)acetyl]hydrazinylidene}methyl]benzoate

methyl 4-[(E)-{2-[(naphthalen-2-ylamino)(oxo)acetyl]hydrazinylidene}methyl]benzoate

Cat. No.: B11564985
M. Wt: 375.4 g/mol
InChI Key: JOHSHSBFHSWMCC-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(E)-({[(naphthalen-2-yl)carbamoyl]formamido}imino)methyl]benzoate is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a benzoate ester, and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-({[(naphthalen-2-yl)carbamoyl]formamido}imino)methyl]benzoate typically involves multi-step organic reactions. One common approach is the condensation reaction between methyl 4-formylbenzoate and naphthalen-2-ylcarbamoylformamide under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-({[(naphthalen-2-yl)carbamoyl]formamido}imino)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 4-[(E)-({[(naphthalen-2-yl)carbamoyl]formamido}imino)methyl]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-({[(naphthalen-2-yl)carbamoyl]formamido}imino)methyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: A simpler ester with a similar benzoate structure but lacking the naphthalene and formamido groups.

    Naphthalene derivatives: Compounds like naphthalene-2-carboxylic acid share the naphthalene ring but differ in functional groups.

    Carbamoylformamido derivatives: Compounds with similar carbamoylformamido groups but different aromatic backbones.

Uniqueness

Methyl 4-[(E)-({[(naphthalen-2-yl)carbamoyl]formamido}imino)methyl]benzoate is unique due to its combination of a naphthalene ring, a benzoate ester, and a formamido group. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

methyl 4-[(E)-[[2-(naphthalen-2-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C21H17N3O4/c1-28-21(27)16-8-6-14(7-9-16)13-22-24-20(26)19(25)23-18-11-10-15-4-2-3-5-17(15)12-18/h2-13H,1H3,(H,23,25)(H,24,26)/b22-13+

InChI Key

JOHSHSBFHSWMCC-LPYMAVHISA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC3=CC=CC=C3C=C2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.